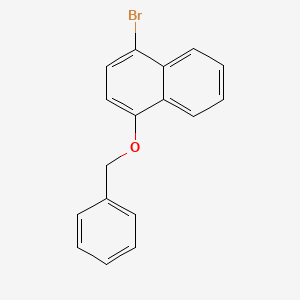

1-Bromo-4-(phenylmethoxy)-naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

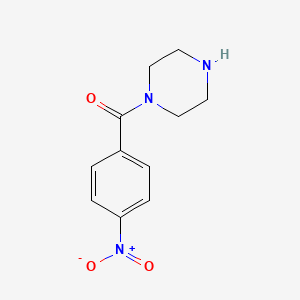

“1-Bromo-4-(phenylmethoxy)-naphthalene” is a chemical compound. It is also known as "1-Bromo-4-methoxynaphthalene" . The compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. In one study, a solution of 1-bromo-4-(phenylmethoxy)-benzene was added dropwise into a reaction system over 2 hours . After 12 hours of stirring, the solvent was removed and n-hexane was added. The resulting mixture was filtered to obtain a filtrate .

Molecular Structure Analysis

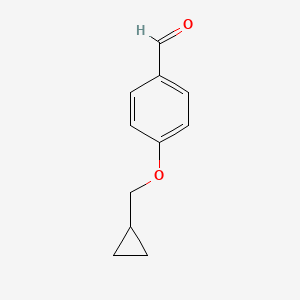

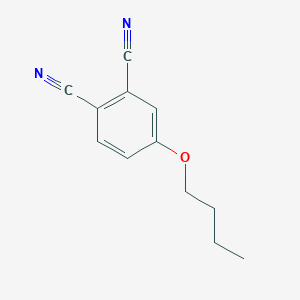

The molecular formula of “1-Bromo-4-(phenylmethoxy)-naphthalene” is C11H9BrO . The molecular weight is 237.09 . The structure of the compound can be represented by the SMILES string COc1ccc(Br)c2ccccc12 .

Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it participates in electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(phenylmethoxy)-naphthalene” include a boiling point of 144 °C/2 mmHg and a specific gravity of 1.49 (20/20) . It is a liquid at 20 degrees Celsius and should be stored under inert gas .

Scientific Research Applications

Synthesis of Bromohydrins

Bromohydrins are valuable intermediates in organic synthesis. The bromination of alkenes to form bromohydrins using 1-Bromo-4-(phenylmethoxy)-naphthalene can be achieved through various methods, including electrochemical strategies . These compounds serve as precursors for the synthesis of epoxides or diols, which are useful in the production of pharmaceuticals and fine chemicals.

Electrochemical Bromination

The electrochemical bromination of alkenes is an environmentally friendly alternative to traditional bromination methods. Using 1-Bromo-4-(phenylmethoxy)-naphthalene , researchers can generate bromine in situ, reducing waste and avoiding the use of hazardous reagents . This method is particularly useful for the selective bromination of sensitive molecules.

Mechanism of Action

The mechanism of action of “1-Bromo-4-(phenylmethoxy)-naphthalene” involves a two-step process. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause damage to organs through prolonged or repeated exposure and is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

1-bromo-4-phenylmethoxynaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-16-10-11-17(15-9-5-4-8-14(15)16)19-12-13-6-2-1-3-7-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORTGQVODJZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327505 |

Source

|

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(phenylmethoxy)-naphthalene | |

CAS RN |

138865-41-5 |

Source

|

| Record name | NSC662266 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Bromophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1268191.png)